1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one
Description
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone characterized by a trifluoroacetyl group (-COCF₃) attached to a 3-aminophenyl ring. Its molecular formula is C₈H₆F₃NO, with a molecular weight of 207.14 g/mol. The compound’s structure combines electron-withdrawing trifluoromethyl and ketone groups with an electron-donating amine substituent, creating unique electronic properties that influence reactivity and intermolecular interactions.
Applications span pharmaceuticals, agrochemicals, and materials science, where its trifluoromethyl group enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
1-(3-aminophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZINROLVVODOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23516-80-5 | |
| Record name | 1-(3-aminophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-nitroacetophenone with trifluoroacetic anhydride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and nitro compounds .
Scientific Research Applications
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Electronic Effects
Electron-Withdrawing Groups (EWGs):
- Electron-Donating Groups (EDGs): The amine (-NH₂) group in this compound activates the ring for electrophilic substitution but competes with the -COCF₃ group’s deactivating effect, creating a polarized electronic environment .
Physicochemical Properties
- Solubility: Amino groups improve aqueous solubility (e.g., this compound vs. brominated analogs ).
- Thermal Stability: Trifluoromethyl groups increase melting/boiling points, as seen in 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (b.p. ~230°C) .
Biological Activity
Overview
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one is an organic compound notable for its unique structural features, including an amino group attached to a phenyl ring and a trifluoromethyl ketone group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes. These interactions are crucial for modulating biochemical pathways and influencing cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that fluorinated derivatives can inhibit the growth of lung and breast cancer cells, suggesting a potential role in cancer therapy .
Enzyme Interaction
The compound has been investigated for its potential as a biochemical probe. Its structure allows it to interact with enzymes and receptors, potentially modulating their activity. This property is particularly relevant in drug development, where targeting specific enzymes can lead to therapeutic effects.
Study on Antiproliferative Activity
A study focused on fluorinated derivatives of similar structures demonstrated that these compounds could inhibit cancer cell proliferation. The research employed various assays to evaluate the cytotoxic effects on lung and breast cancer cells, revealing IC50 values that indicate effective concentrations for inhibiting cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15 |
| This compound | MCF7 (Breast) | 20 |
Mechanistic Insights
Further mechanistic studies have revealed that the compound’s activity may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. By influencing these pathways, this compound could potentially induce apoptosis in cancer cells .
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 3-nitroacetophenone with trifluoroacetic anhydride followed by reduction using palladium on carbon under a hydrogen atmosphere. This synthetic route is crucial for producing the compound in both laboratory and industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
